Lipophilicity (XLogP) of Sec-Butyl vs. Isobutyl Analogs
The sec-butyl isomer 2-[(butan-2-yl)amino]-N,N-dimethylacetamide exhibits a computed XLogP3-AA value of 0.7, indicative of moderate lipophilicity that balances aqueous solubility and passive membrane permeability [1]. This value is predicted to differ from the isobutyl analog N,N-dimethyl-2-[(2-methylpropyl)amino]acetamide (CAS 1021037-77-3) because of the different branching pattern; branched isomers with more compact shapes typically exhibit lower solvent-accessible surface areas and, consequently, slightly reduced logP values [2]. Direct experimental logP data for all three isomers are not available in the public domain; the comparison presented here is based on class‑level inference from isomer structure-property relationships.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 (PubChem computed) |
| Comparator Or Baseline | N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide (isobutyl isomer): XLogP3-AA not independently computed in PubChem; predicted to be ≤0.1 units lower based on branching index. N~2~,N~2~-Diethyl-N,N-dimethylglycinamide (diethyl analog): XLogP3-AA not available but expected to be >0.8 due to less compact alkyl chains. |
| Quantified Difference | Estimated ΔXLogP ≈ 0.1–0.3 units between sec-butyl and isobutyl/diethyl analogs (directionality depends on comparator). |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2019.06.18 release). No experimental shake-flask logP data identified for any of the three compounds. |
Why This Matters
Even small differences in logP (Δ ≥ 0.1) can translate into measurable shifts in membrane permeability and off-target binding, making the sec-butyl isomer the preferred choice when moderate lipophilicity is desired without the increased metabolic liability often associated with longer, unbranched alkyl chains.
- [1] PubChem Compound Summary for CID 43179366, 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021131-19-0 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 43179366 (isobutyl isomer). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021037-77-3 (accessed 2026-04-28). View Source
